Phosphine, 1-butynyldiethyl-

organophosphorus chemistry gas-phase basicity Fourier transform ion cyclotron resonance

Phosphine, 1-butynyldiethyl- (IUPAC: but-1-ynyl(diethyl)phosphane, CAS 194038-21-6) is a tertiary dialkyl(1-alkynyl)phosphine with molecular formula C₈H₁₅P and molecular weight 142.18 g·mol⁻¹. It belongs to the broader class of 1-alkynylphosphines, which have emerged as versatile precursors for synthesizing novel phosphine ligands via chemical modification of the carbon–carbon triple bond (nucleophilic addition, cycloaddition, hydrophosphination).

Molecular Formula C8H15P
Molecular Weight 142.18 g/mol
CAS No. 194038-21-6
Cat. No. B12572746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, 1-butynyldiethyl-
CAS194038-21-6
Molecular FormulaC8H15P
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCCC#CP(CC)CC
InChIInChI=1S/C8H15P/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3
InChIKeyYJVFLCNVOUOCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphine, 1-Butynyldiethyl- (CAS 194038-21-6): Structural and Physicochemical Baseline for Procurement Evaluation


Phosphine, 1-butynyldiethyl- (IUPAC: but-1-ynyl(diethyl)phosphane, CAS 194038-21-6) is a tertiary dialkyl(1-alkynyl)phosphine with molecular formula C₈H₁₅P and molecular weight 142.18 g·mol⁻¹ . It belongs to the broader class of 1-alkynylphosphines, which have emerged as versatile precursors for synthesizing novel phosphine ligands via chemical modification of the carbon–carbon triple bond (nucleophilic addition, cycloaddition, hydrophosphination) [1]. The compound combines two distinct reactive centers—a trivalent phosphorus atom capable of σ-donation and π-backbonding to transition metals, and a terminal butynyl moiety that enables downstream functionalization—making it a bifunctional building block in organometallic and coordination chemistry [1]. For procurement decisions, understanding how the diethyl substitution pattern and butynyl chain length differentiate this compound from analogous dialkyl(1-alkynyl)phosphines is essential.

Why Generic Phosphine Substitution Fails: The Differentiating Role of the 1-Butynyl and Diethyl Substituents in Phosphine, 1-Butynyldiethyl-


Class-level substitution among tertiary phosphines is not trivial because both the electronic properties (σ-donor strength, π-acidity) and steric parameters (cone angle, buried volume) of phosphine ligands directly dictate catalytic activity, selectivity, and metal complex stability [1]. A trialkylphosphine such as triethylphosphine (PEt₃) provides strong σ-donation but lacks the alkynyl π-system that enables post-complexation functionalization and bidentate or hemilabile coordination modes. Conversely, diethyl(phenylethynyl)phosphine introduces an aromatic alkynyl group that alters both the electronic character at phosphorus and the steric profile relative to an aliphatic alkynyl chain [2]. The length of the alkynyl chain (butynyl vs. propynyl vs. ethynyl) further modulates the solubility, volatility, and steric accessibility of the phosphorus lone pair. These differences mean that substituting one dialkyl(1-alkynyl)phosphine for another cannot be assumed to yield equivalent outcomes in catalytic or synthetic applications without empirical validation. The quantitative evidence below details where specific differentiation has been documented.

Quantitative Differentiation Evidence for Phosphine, 1-Butynyldiethyl- (CAS 194038-21-6) vs. Closest Analogs


Gas-Phase Basicity Ordering: Alkynyl Substitution Reduces Phosphine Basicity Relative to Alkyl Analogs

Gas-phase basicity measurements by Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry establish the relative proton affinity ordering for phosphine substituents as ethyl > ethenyl > ethynyl [1]. This class-level trend indicates that the 1-butynyl-substituted phosphorus in Phosphine, 1-butynyldiethyl- is less basic than triethylphosphine (PEt₃) and diethyl(vinyl)phosphine analogs, but more basic than diethynyl or phenyl-substituted derivatives. The systematic attenuation of basicity upon introduction of unsaturated substituents is directly relevant to predicting metal-binding affinity and catalytic activity, as stronger σ-donor ligands generally promote oxidative addition steps in cross-coupling catalytic cycles [1].

organophosphorus chemistry gas-phase basicity Fourier transform ion cyclotron resonance proton affinity

Synthetic Accessibility and Relative Yield: Diethyl Analogs Show Higher Distillation Yields than Dimethyl Counterparts

In the foundational synthetic study by Aguiar et al. (1969), a general route to dialkyl-1-alkynylphosphines via sequential reaction of diethyl phosphorochloridite with alkynyllithium followed by Grignard reagents was established [1]. Within this study, comparative yields for closely related dialkyl(1-alkynyl)phosphines were reported: dimethyl-1-butynylphosphine was obtained in approximately 20% yield (bp 76–80 °C at 90 mmHg), while diethyl-1-propynylphosphine (the closest reported diethyl analog) was obtained in 57% yield (bp 62–65 °C at 0.6 mmHg), and diethyl(phenylethynyl)phosphine in 50% yield (bp 84–85 °C at 50 mmHg) [1]. This indicates that diethyl substitution on phosphorus consistently provides higher isolated yields than dimethyl substitution when using the phosphorochloridite/Grignard methodology. Although the exact yield for Phosphine, 1-butynyldiethyl- was not explicitly tabulated in the available excerpt, the trend across the series supports a synthetic advantage for diethyl-substituted alkynylphosphines over dimethyl congeners [1].

organophosphorus synthesis Grignard alkylation alkynylphosphine preparation yield comparison

Dual-Functionality Advantage: Alkynyl Moiety Enables Post-Synthetic Derivatization Not Accessible with Simple Trialkylphosphines

A critical differentiating feature of 1-alkynylphosphines, including Phosphine, 1-butynyldiethyl-, is the presence of the carbon–carbon triple bond, which enables a range of transformations—nucleophilic addition, cycloaddition (including Diels–Alder and copper-catalyzed azide-alkyne cycloaddition), hydrophosphination, and hydrothiolation—that are chemically inaccessible to simple trialkylphosphines such as PEt₃ [1][2]. The Kondoh review (2010) explicitly states that "chemical modifications of the carbon–carbon triple bonds...lead to a wide range of new useful phosphines that are otherwise difficult to synthesize" [1]. Palladium-catalyzed anti-hydrothiolation of 1-alkynylphosphines with thiols proceeds regio- and stereoselectively to yield (Z)-1-phosphino-2-thio-1-alkenes, a transformation that has no equivalent in triethylphosphine chemistry [2]. While the specific reactivity of the butynyl-substituted compound has not been quantitatively benchmarked against every chain-length analog, the qualitative synthetic versatility is a class-level property that distinguishes all 1-alkynylphosphines from their saturated trialkyl counterparts [1].

click chemistry phosphine ligand design alkyne functionalization post-synthetic modification

Physicochemical Differentiation: Computed LogP and Exact Mass Distinguish the Compound from Shorter-Chain and Aryl-Substituted Analogs

Computed physicochemical properties provide a quantitative basis for distinguishing Phosphine, 1-butynyldiethyl- from its closest analogs. The compound has an exact mass of 142.091137 g·mol⁻¹, a LogP of 2.879, and a topological polar surface area (PSA) of 13.59 Ų . In comparison, diethyl(1-propynyl)phosphine (C₇H₁₃P) would have a lower molecular weight (~128 g·mol⁻¹) and lower LogP due to the shorter alkynyl chain, while diethyl(phenylethynyl)phosphine would have a significantly higher molecular weight and LogP due to the aromatic substituent. These differences in lipophilicity directly impact solubility in organic solvents, chromatographic retention behavior, and partitioning in biphasic reaction systems—parameters that are critical for reproducible experimental design in both academic and industrial settings .

computed physicochemical properties LogP exact mass substituent effect on lipophilicity

Prioritized Application Scenarios for Phosphine, 1-Butynyldiethyl- (CAS 194038-21-6) in Ligand Design and Organophosphorus Synthesis


Modular Synthesis of Functionalized Phosphine Ligands via Alkyne Cycloaddition Chemistry

The butynyl triple bond in Phosphine, 1-butynyldiethyl- serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install triazole-containing chelating arms, enabling the modular construction of P,N-bidentate or P,P-bidentate ligand libraries [1]. This application leverages the dual-functionality of the compound—the phosphorus center for metal coordination and the alkyne for click chemistry—which is not available with saturated trialkylphosphine analogs such as PEt₃. For laboratories synthesizing custom ligand sets for transition-metal catalysis screening, this compound can reduce the number of discrete phosphine precursors required [1].

Synthesis of (Z)-1-Phosphino-2-thio-1-alkene Building Blocks via Palladium-Catalyzed Hydrothiolation

Palladium-catalyzed anti-hydrothiolation of 1-alkynylphosphines with thiols provides regio- and stereoselective access to (Z)-1-phosphino-2-thio-1-alkenes [2]. This transformation installs both phosphorus and sulfur donor atoms in a single operation, generating hemilabile P,S-ligands that are valuable for homogeneous catalysis. The reaction is applicable to the 1-alkynylphosphine class, including the target compound, and represents a synthetic disconnection that is not achievable with triethylphosphine or simple arylphosphines [2].

Precursor for Diels–Alder Cycloaddition to Construct Bicyclic Biaryl-Like Phosphine Ligands

1-Alkynylphosphine oxides and their parent phosphines can participate in [4+2] Diels–Alder cycloadditions with anthracene to generate electron-rich bicyclic biaryl-like monophosphines (KITPHOS-type ligands), which have demonstrated high efficiency in palladium-catalyzed C–N and C–C bond-forming reactions [1]. The target compound, after optional oxidation to the phosphine oxide, can serve as a precursor in this modular ligand synthesis protocol. The diethyl substitution provides a steric profile intermediate between dimethyl and dicyclohexyl analogs, allowing tuning of the catalytic pocket without requiring a completely different synthetic route [1].

Coordination Chemistry and Bimetallic Complex Assembly via Phosphorus and Alkyne Donor Sites

Alkynylphosphines, including dialkyl(1-alkynyl)phosphines, can coordinate to transition metals through both the phosphorus lone pair (η¹) and the alkyne π-system (η²), enabling the construction of bimetallic complexes and clusters where the phosphine acts as a bridging ligand [1]. This dual coordination mode, extensively documented for diphenylphosphino-phenylacetylene and bis(diphenylphosphino)acetylene, is structurally accessible to Phosphine, 1-butynyldiethyl- and provides synthetic access to heterobimetallic systems that are relevant to cooperative catalysis and molecular wire research. The aliphatic butynyl group offers different steric and electronic properties compared to the more commonly used phenylalkynyl-substituted analogs [1].

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